molecular formula C13H12Cl2N2O3S B2505842 2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259152-96-9

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide

Cat. No. B2505842
CAS RN: 1259152-96-9
M. Wt: 347.21
InChI Key: HNGYQZHNKMYSNT-UHFFFAOYSA-N
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Description

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide is a chemical compound that has been synthesized and researched extensively for its potential applications in scientific research. This compound is commonly referred to as "DCFPS" and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

DCFPS works by selectively inhibiting the activity of the TRPV1 ion channel. This protein is involved in the transmission of pain signals, and inhibiting its activity can reduce pain sensation. DCFPS binds to a specific site on the TRPV1 protein, preventing it from functioning properly.
Biochemical and Physiological Effects:
In addition to its effects on the TRPV1 ion channel, DCFPS has also been found to have a wide range of other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the P2X purinergic receptor. DCFPS has also been found to have anti-inflammatory effects, and may be useful for treating inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCFPS in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the function of this specific protein without affecting other ion channels or biological processes. However, one limitation of DCFPS is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are many potential future directions for the use of DCFPS in scientific research. One area of interest is the development of more potent analogs of DCFPS that can selectively inhibit the activity of TRPV1 with greater efficacy. Another potential direction is the use of DCFPS as a tool for studying the role of TRPV1 in various disease states, including chronic pain, inflammation, and cancer. Finally, DCFPS may also have potential applications in the development of new therapeutics for these and other conditions.

Synthesis Methods

DCFPS can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine-3-sulfonamide with furan-2-carbaldehyde in the presence of potassium carbonate. The resulting product is then reacted with cyclopropylamine to form DCFPS.

Scientific Research Applications

DCFPS has been extensively researched for its potential applications in scientific research. One of the primary uses of DCFPS is as a tool for studying the function of a specific type of protein called the transient receptor potential vanilloid 1 (TRPV1) ion channel. This protein plays a critical role in sensory perception and pain sensation, and DCFPS has been found to selectively inhibit the activity of this protein.

properties

IUPAC Name

2,6-dichloro-N-cyclopropyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c14-12-6-5-11(13(15)16-12)21(18,19)17(9-3-4-9)8-10-2-1-7-20-10/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYQZHNKMYSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide

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